5-Amino-2-(methoxy)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-(methoxy)thiazole is a heterocyclic organic compound that features a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(methoxy)thiazole typically involves the condensation of carbon disulfide with α-aminonitriles, followed by further reactions to introduce the methoxy group at the 2-position . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-(methoxy)thiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 2-position .
Scientific Research Applications
5-Amino-2-(methoxy)thiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Amino-2-(methoxy)thiazole involves its interaction with various molecular targets and pathways. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of essential proteins or disrupt cell membrane integrity. In anticancer research, it may interfere with DNA replication or induce apoptosis in cancer cells .
Comparison with Similar Compounds
2-Aminothiazole: Known for its anticancer and antimicrobial activities.
4-Methoxythiazole: Investigated for its potential in medicinal chemistry.
5-Amino-1,2,3-triazole: Explored for its applications in various chemical reactions
Uniqueness: 5-Amino-2-(methoxy)thiazole stands out due to its unique combination of an amino group at the 5-position and a methoxy group at the 2-position, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C4H6N2OS |
---|---|
Molecular Weight |
130.17 g/mol |
IUPAC Name |
2-methoxy-1,3-thiazol-5-amine |
InChI |
InChI=1S/C4H6N2OS/c1-7-4-6-2-3(5)8-4/h2H,5H2,1H3 |
InChI Key |
BCJBAYWPBUNPGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(S1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.